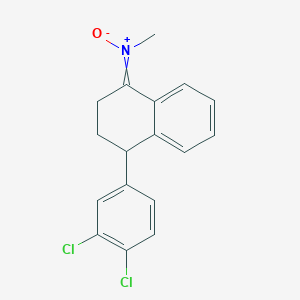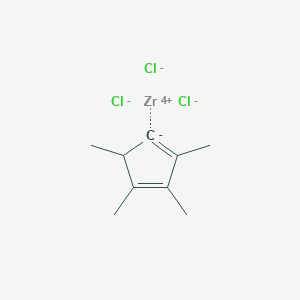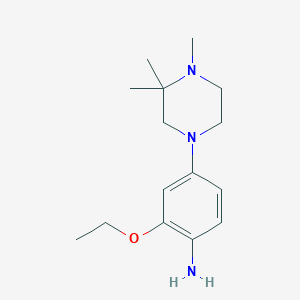
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline
Vue d'ensemble
Description
“2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 1275399-93-3 . It has a molecular weight of 263.38 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethoxy-4-(3,3,4-trimethyl-1-piperazinyl)phenylamine . The InChI code for this compound is 1S/C15H25N3O/c1-5-19-14-10-12(6-7-13(14)16)18-9-8-17(4)15(2,3)11-18/h6-7,10H,5,8-9,11,16H2,1-4H3 .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Optimization in Kinase Inhibitors : A study reported the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, highlighting the role of trisubstituted anilines, including compounds similar to 2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline, in enhancing inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Chemical Reactions and Synthesis
- Reactivity with Hydrazoic Acid : Research on the reaction of ethoxyacetylene with hydrazoic acid revealed the formation of diazido-ethane compounds, demonstrating the reactivity of ethoxy-substituted compounds in specific chemical reactions (Sinnema & Arens, 2010).
- Synthesis of Antimicrobial Agents : A study on the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including compounds with ethoxy groups, indicated their potential applications in biological imaging and significant antimicrobial activities against various microbial strains (Banoji et al., 2022).
Antimicrobial and Biological Effects
- Eperezolid-like Molecules : The synthesis of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, a compound structurally related to 2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline, and its derivatives demonstrated high anti-Mycobacterium smegmatis activity, suggesting potential antimicrobial applications (Yolal et al., 2012).
Insecticide Synthesis
- Piperazine Derivatives as Potential Insecticides : Research involving the synthesis of 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives, which bear resemblance to the chemical structure of interest, demonstrated selective insecticidal bioactivities against tested pests (Shen, Wang, & Song, 2013).
Novel Synthesis Methods
- Novel Alumina Supported Bis-Alkylation : The formation of phenylpiperazines through a novel alumina-supported bis-alkylation process, involving aniline derivatives, showcases innovative synthetic methods relevant to the chemical structure (Mishani et al., 1996).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-5-19-14-10-12(6-7-13(14)16)18-9-8-17(4)15(2,3)11-18/h6-7,10H,5,8-9,11,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRRRKQDHRUJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCN(C(C2)(C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



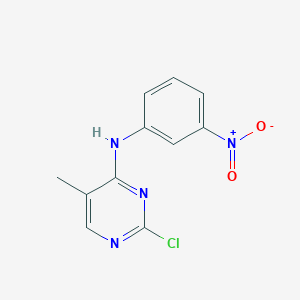
![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
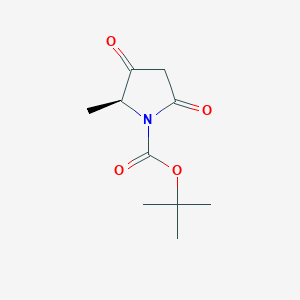
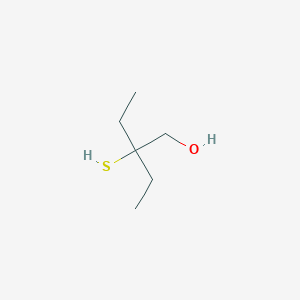
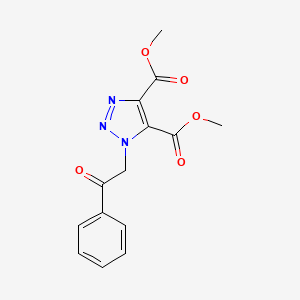

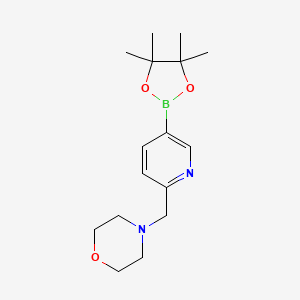

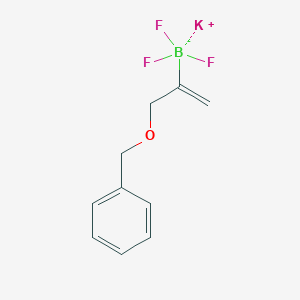
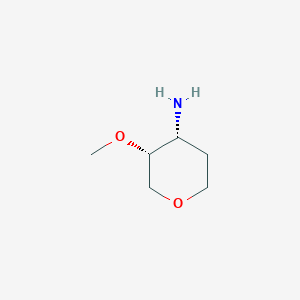
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
